molecular formula C14H9ClN2O5 B5717672 N-1,3-benzodioxol-5-yl-4-chloro-3-nitrobenzamide

N-1,3-benzodioxol-5-yl-4-chloro-3-nitrobenzamide

Cat. No. B5717672
M. Wt: 320.68 g/mol
InChI Key: MNGJMZONDYCJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-chloro-3-nitrobenzamide, commonly known as BNPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BNPP is a nitrobenzamide derivative that has been synthesized to study its mechanism of action and biochemical and physiological effects.

Mechanism of Action

BNPP acts as a substrate for NQO1, which catalyzes the reduction of BNPP to form a hydroxylamine intermediate. This intermediate can then undergo further reactions to form various products, depending on the conditions and other factors present. BNPP has also been shown to bind to certain proteins, such as the estrogen receptor, and inhibit their activity.
Biochemical and Physiological Effects
BNPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BNPP can induce apoptosis, or programmed cell death, in certain cancer cell lines. BNPP has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models. In addition, BNPP has been shown to have anti-inflammatory effects in vitro and in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using BNPP in lab experiments is its specificity for NQO1, which allows for the selective investigation of this enzyme's activity. BNPP is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of using BNPP is its potential toxicity, which may limit its use in certain experiments or require additional precautions to be taken.

Future Directions

There are several potential future directions for the use of BNPP in scientific research. One area of interest is the development of BNPP-based probes for the detection and imaging of NQO1 activity in vivo. Another potential application is the use of BNPP as a tool for investigating the role of NQO1 in cancer development and progression. Additionally, BNPP may be useful in the development of novel therapies for cancer and other diseases. Further research is needed to fully understand the potential applications and limitations of BNPP in scientific research.

Synthesis Methods

BNPP can be synthesized through a multistep process involving the reaction of 5-hydroxy-1,3-benzodioxole with 4-chloro-3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure BNPP. This synthesis method has been successfully used to produce BNPP in the laboratory for research purposes.

Scientific Research Applications

BNPP has been used in various scientific research studies as a tool to investigate the mechanism of action of certain enzymes and proteins. Specifically, BNPP has been used as a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the detoxification of quinones and other electrophilic compounds. BNPP has also been used to study the binding affinity and selectivity of certain proteins, such as the estrogen receptor.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-10-3-1-8(5-11(10)17(19)20)14(18)16-9-2-4-12-13(6-9)22-7-21-12/h1-6H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGJMZONDYCJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide

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